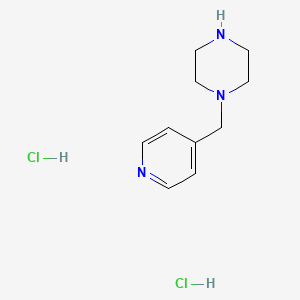

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBRHLGUMPBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671798 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-04-8 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

This guide provides a comprehensive overview of the synthesis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a versatile building block in pharmaceutical research and development. The content herein is tailored for researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also insights into the rationale behind the procedural choices and potential challenges.

Introduction and Significance

1-(Pyridin-4-ylmethyl)piperazine is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, incorporating both a pyridine ring and a piperazine moiety, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation in various applications. Researchers utilize 1-(Pyridin-4-ylmethyl)piperazine in the development of novel therapeutics, particularly in the areas of neuropharmacology and oncology, where it can serve as a foundational structure for compounds designed to modulate neurotransmitter systems or inhibit tumor proliferation.[1]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and industrially scalable approach to the synthesis of 1-(Pyridin-4-ylmethyl)piperazine is through the nucleophilic substitution reaction between piperazine and a suitable 4-pyridylmethyl electrophile. A retrosynthetic analysis reveals the key bond disconnection at the nitrogen of the piperazine ring and the benzylic carbon of the pyridine ring, leading back to piperazine and 4-(halomethyl)pyridine.

The forward synthesis, therefore, primarily involves the N-alkylation of piperazine with 4-(chloromethyl)pyridine. A crucial consideration in this pathway is the potential for di-alkylation of piperazine. To favor mono-alkylation, a significant excess of piperazine is typically employed. The free base of 1-(Pyridin-4-ylmethyl)piperazine is then isolated and subsequently converted to the more stable dihydrochloride salt.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively carried out in a two-step process:

-

N-alkylation of Piperazine: Reaction of piperazine with 4-(chloromethyl)pyridine hydrochloride to form 1-(Pyridin-4-ylmethyl)piperazine.

-

Salt Formation: Conversion of the free base to its dihydrochloride salt.

Caption: Overall synthesis workflow for this compound.

Step 1: N-Alkylation of Piperazine with 4-(Chloromethyl)pyridine

The core of the synthesis is a nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine.

Causality behind Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine (typically 5-10 equivalents) is critical to statistically favor the mono-alkylation product and minimize the formation of the di-substituted by-product, 1,4-bis(pyridin-4-ylmethyl)piperazine.

-

Base: 4-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve its stability. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrochloride salt and liberate the free, reactive form of the alkylating agent.[2] The base also scavenges the hydrochloric acid that is formed as a byproduct of the reaction. Anhydrous potassium carbonate is a suitable choice as it is inexpensive, effective, and can be easily removed by filtration.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.[2]

-

Temperature: Heating the reaction mixture (e.g., to 60-80°C) increases the reaction rate, allowing for a reasonable reaction time.[2] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (5.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Add anhydrous acetonitrile to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(Pyridin-4-ylmethyl)piperazine as an oil or solid.

Work-up and Purification:

The crude product can be purified by dissolving it in a suitable organic solvent like dichloromethane and washing with water to remove any remaining piperazine and inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified free base. For higher purity, column chromatography on silica gel can be performed.

Step 2: Formation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a straightforward acid-base reaction. This step is crucial for obtaining a stable, crystalline, and easily handleable final product.

Causality behind Experimental Choices:

-

Solvent: Anhydrous alcohols such as methanol, ethanol, or isopropanol are commonly used for salt formation. The free base is typically soluble in these solvents, while the hydrochloride salt is often less soluble, facilitating its precipitation.

-

Acid: A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or a saturated solution of HCl in methanol) is used to protonate the two basic nitrogen atoms of the 1-(Pyridin-4-ylmethyl)piperazine molecule.[3] Using a gaseous HCl or a concentrated aqueous solution followed by solvent removal are also viable methods.

Experimental Protocol:

-

Dissolve the purified 1-(Pyridin-4-ylmethyl)piperazine free base in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of hydrogen chloride in methanol or isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous methanol or diethyl ether to remove any residual acid and solvent.

-

Dry the product under vacuum to obtain the final this compound as a white to off-white crystalline solid.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 250.17 g/mol |

| Melting Point | A high melting point with decomposition is expected for the dihydrochloride salt. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridyl protons, the methylene bridge protons, and the piperazine ring protons. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the structure.

-

Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight (177.25 g/mol ).

Safety and Handling

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

-

4-(Chloromethyl)pyridine hydrochloride: A lachrymator and should be handled in a well-ventilated fume hood.

-

Hydrochloric Acid: Highly corrosive.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via N-alkylation of piperazine is a robust and scalable method. Careful control of stoichiometry to favor mono-alkylation and a straightforward salt formation step are key to obtaining a high-purity product. This guide provides a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.

- Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Indian Journal of Heterocyclic Chemistry, 29(3), 233-237.

- Google Patents. (1992). Process for the preparation of piperazine derivatives. (EP 0483932 A1).

- Google Patents. (Year). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Yuan, G., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.

-

PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (WO2003010160A2).

- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.

- Google Patents. (1959). Purification of piperazine. (US2919275A).

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

- Google Patents. (2014). Method for preparing n-alkyl-piperazines. (WO2014184039A1).

- ResearchGate. (2025). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.

- Yilmaz, F., & Menteşe, M. (Year). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride chemical properties

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. As a dihydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a versatile building block in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to introduce basicity, improve pharmacokinetic profiles, and serve as a rigid linker to orient pharmacophoric groups.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount for any scientific investigation.

-

IUPAC Name: 1-(pyridin-4-ylmethyl)piperazine;dihydrochloride

-

CAS Number: While a specific CAS number for the dihydrochloride salt is not consistently cited, the parent compound's CAS is relevant for sourcing. Related structures are also referenced for context.

-

Molecular Formula: C₁₀H₁₇Cl₂N₃

-

Molecular Weight: 250.17 g/mol

Molecular Structure

The structure consists of a piperazine ring N-substituted with a pyridin-4-ylmethyl group. The dihydrochloride salt form indicates that two of the basic nitrogen atoms—typically the piperazine nitrogen at position 4 and the pyridine nitrogen—are protonated.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings. The data presented is a synthesis of information from closely related piperazine analogs and general chemical principles.

| Property | Value / Description | Rationale & Insights |

| Appearance | White to off-white crystalline powder.[2] | The salt form of organic amines typically yields stable, crystalline solids. Color may vary based on purity. |

| Solubility | Freely soluble in water; soluble in methanol; slightly soluble in ethanol.[2][3] | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it highly soluble in polar protic solvents like water. |

| Melting Point | >300 °C (with decomposition).[4][5] | High melting points are characteristic of ionic salts due to strong electrostatic interactions in the crystal lattice. The value is inferred from piperazine dihydrochloride. |

| pKa | pKa₁ ≈ 5.4, pKa₂ ≈ 9.7 (for the piperazine core).[6] | The piperazine ring has two basic nitrogens with distinct pKa values. The pyridine nitrogen's pKa is ~5.2. In the dihydrochloride salt, at least two of these sites are protonated. |

| Stability | Stable under normal conditions. Hygroscopic. Light sensitive.[7] | The compound is generally stable but, like many amine salts, can absorb moisture from the air. Storage in a desiccator and protection from light is recommended to ensure long-term integrity.[7] |

| Hygroscopicity | Hygroscopic.[7] | The salt's affinity for water necessitates handling in a controlled environment (e.g., glove box) for applications requiring precise concentrations. |

Synthesis and Purification

The synthesis of 1-(pyridin-4-ylmethyl)piperazine typically involves the N-alkylation of a piperazine derivative. A common and efficient method is reductive amination, which offers high yields and good control over the reaction.

Synthetic Workflow: Reductive Amination

This two-step, one-pot process is a cornerstone of amine synthesis. The initial formation of an iminium ion intermediate, followed by its immediate reduction, prevents side reactions and is highly efficient.

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Pyridine-4-carboxaldehyde

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

4M HCl in 1,4-Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reductive Amination:

-

To a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous DCM, add N-Boc-piperazine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. This controlled addition is crucial to manage the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

-

Purification of Intermediate (Optional but Recommended):

-

Purify the crude product via column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to obtain pure tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate.

-

-

Boc Deprotection and Salt Formation:

-

Dissolve the purified intermediate in a minimal amount of methanol or ethyl acetate.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise while stirring.

-

A precipitate will form, often immediately. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether or DCM to remove any non-polar impurities.

-

Dry the solid under high vacuum to yield this compound as a white powder.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.

-

¹H NMR (D₂O, 400 MHz): Expected signals would include:

-

A singlet for the methylene bridge protons (~4.5 ppm).

-

Doublets for the pyridine ring protons (~8.8 ppm and ~7.9 ppm).

-

Broad signals for the piperazine ring protons (~3.5-3.8 ppm).

-

The absence of the Boc group's t-butyl signal (~1.4 ppm) confirms deprotection.

-

-

¹³C NMR (D₂O, 100 MHz): Key signals would be observed for the pyridine, methylene, and piperazine carbons.

-

Mass Spectrometry (ESI+): The analysis of the free base would show a prominent molecular ion peak at m/z = 178.13 [(M+H)⁺], corresponding to the protonated parent compound (C₁₀H₁₅N₃).

-

HPLC: Purity can be assessed using reverse-phase HPLC. Due to the compound's polar nature and lack of a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for trace-level quantification using a UV detector.[8]

Applications in Research and Drug Development

The 1-(pyridin-4-ylmethyl)piperazine moiety is a valuable scaffold in medicinal chemistry for several reasons:

-

CNS Agents: The piperazine ring is a common feature in drugs targeting the central nervous system. Its ability to engage in hydrogen bonding and its defined conformational properties make it an effective scaffold for interacting with neurotransmitter receptors and transporters.

-

Kinase Inhibitors: The structure can serve as a versatile linker to connect different recognition elements in kinase inhibitors, positioning them for optimal binding within the ATP-binding pocket.[9]

-

Pharmacokinetic Modulation: The two basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for modulation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Synthetic Handle: The secondary amine of the piperazine ring provides a reactive site for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Safety and Handling

Based on safety data for piperazine and its derivatives, this compound should be handled with care.[4][10]

-

Hazard Classification: May be harmful if swallowed, in contact with skin, or inhaled. Can cause skin irritation and serious eye damage.[10][11]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and incompatible materials such as strong acids and acid chlorides.[7] The material is hygroscopic and should be protected from moisture.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block for drug discovery and chemical synthesis. Its well-defined structure, predictable reactivity, and favorable physicochemical properties as a dihydrochloride salt make it an attractive starting point for developing novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in a research setting.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(1-Methyl-4-piperidinyl)piperazine.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Piperazinylpyrimidine dihydrochloride.

- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.

- CCD Animal Health. (n.d.). Material Safety Data Sheet: CCD Piperazine.

- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.

- ChemicalBook. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride.

- Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115286548A.

- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

- PubChem. (n.d.). 1-(4-Pyridyl)piperazine.

- Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Dihydrochloride.

- Wikipedia. (n.d.). Piperazine.

- Zhang, Y., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.

- El-Gindy, A., et al. (2022).

- BLD Pharm. (n.d.). 1-(Pyridin-3-ylmethyl)piperazine.

- Thermo Scientific Chemicals. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine, 98%.

- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.

- Reddy, G. C., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 838-846.

- ChemicalBook. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine synthesis.

- ChemicalBook. (n.d.). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.

- Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. WO2003010160A2.

- Google Patents. (2010).

- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.

- TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.

- Husain, A., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- ResearchGate. (n.d.).

- Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873.

- United Nations Office on Drugs and Crime. (n.d.).

- PubChem. (n.d.). Piperazine Dihydrochloride.

- PubChem. (n.d.). 1-(Piperidin-4-YL)piperazine trihydrochloride.

- PubChem. (n.d.). Piperazine.

- BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.

- TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amphray.com [amphray.com]

- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 4. esvc000898.wic060u.server-web.com [esvc000898.wic060u.server-web.com]

- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. While this molecule is frequently utilized as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents, a definitive, experimentally validated mechanism of action for the compound itself has not been extensively elucidated in publicly available literature.[1] This technical guide, therefore, synthesizes the existing knowledge on structurally related pyridinylmethylpiperazine and arylpiperazine derivatives to propose a putative mechanism of action for this compound. Drawing from a comprehensive review of the scientific literature, we hypothesize that its primary biological activity lies within the central nervous system, likely modulating serotonergic and dopaminergic pathways. This document will delve into the chemical rationale for this proposed mechanism, outline a series of robust experimental protocols for its validation, and provide the theoretical framework necessary for its investigation as a potential neuromodulatory agent.

Introduction and Chemical Structure Analysis

This compound possesses a core structure that is a well-recognized pharmacophore in neuropharmacology. The piperazine ring is a common scaffold in many centrally acting drugs, contributing to their physicochemical properties and their ability to interact with various G protein-coupled receptors (GPCRs).[2][3] The linkage of this piperazine ring to a pyridine ring via a methylene bridge creates a molecule with the potential to engage with monoaminergic neurotransmitter systems. The nitrogen atom on the pyridine ring and the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating interactions with receptor binding sites.[4]

The dihydrochloride salt form of the compound enhances its solubility in aqueous media, a critical property for in vitro and in vivo experimental work. The overall structure bears resemblance to known ligands of serotonin (5-HT) and dopamine (D2) receptors, suggesting that these are plausible primary biological targets.

A Proposed Mechanism of Action: Modulation of Serotonergic and Dopaminergic Systems

Based on the pharmacological profiles of structurally analogous compounds, we propose that this compound acts as a modulator of central nervous system (CNS) activity, primarily through interaction with serotonergic and, to a lesser extent, dopaminergic receptors.

Primary Putative Target: The Serotonin 5-HT1A Receptor

Numerous studies on arylpiperazine derivatives have demonstrated significant affinity and functional activity at the serotonin 5-HT1A receptor.[5][6] Several compounds with a piperazine moiety linked to a heterocyclic ring exhibit antidepressant and anxiolytic-like properties, which are often mediated through agonism or partial agonism at 5-HT1A receptors.[7][8][9] The anxiolytic-like activity of some piperazine derivatives has been shown to be blocked by the 5-HT1A antagonist WAY-100635, providing strong evidence for the involvement of this receptor.[5][7]

We hypothesize that this compound may act as a 5-HT1A receptor agonist or partial agonist. Activation of presynaptic 5-HT1A autoreceptors would lead to a reduction in serotonin release, while activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex would mediate anxiolytic and antidepressant effects.

Secondary Putative Target: The Dopamine D2 Receptor

The N-arylpiperazine moiety is also a key structural feature for ligands of dopaminergic receptors.[2] Some piperazine derivatives have been shown to possess affinity for dopamine D2 receptors, acting as either agonists or antagonists.[10] The modulation of dopamine release in the prefrontal cortex by some piperazine compounds suggests an interaction with the dopaminergic system.[11] Given the role of dopamine in motor control, motivation, and reward, any interaction with D2 receptors could have significant pharmacological implications.[12]

It is plausible that this compound exhibits moderate affinity for D2 receptors, potentially acting as a partial agonist or antagonist. This could contribute to a more complex pharmacological profile, potentially influencing mood and cognition.

Other Potential Targets

The versatile nature of the piperazine scaffold means that other potential targets cannot be ruled out without experimental validation. These may include other serotonin receptor subtypes (e.g., 5-HT2A/2C), histamine receptors (H1, H3, H4), and adrenergic receptors (α1).[13][14][15][16]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the engagement of this compound with its putative primary target, the 5-HT1A receptor, a Gi/o-coupled GPCR.

Caption: Proposed signaling pathway for 1-(Pyridin-4-ylmethyl)piperazine.

Experimental Protocols for Mechanism of Action Validation

To empirically test the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols are standard in the field of neuropharmacology for characterizing the activity of a novel compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on serotonergic and dopaminergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2) or from rodent brain tissue known to be rich in these receptors (e.g., hippocampus for 5-HT1A, striatum for D2).

-

Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and increasing concentrations of the test compound (this compound).

-

Incubation and Harvesting: Incubate the plates at an appropriate temperature for a set duration to allow for binding equilibrium. Subsequently, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its primary binding targets.

Methodology (for a Gi/o-coupled receptor like 5-HT1A):

-

Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase reporter gene.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence and absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay.

-

Data Analysis: For agonist activity, plot the decrease in forskolin-stimulated cAMP levels against the compound concentration to determine the EC50. For antagonist activity, perform a Schild analysis to determine the pA2 value.

In Vivo Behavioral Models

Objective: To assess the physiological effects of the compound in relevant animal models of anxiety and depression.

Methodology (Elevated Plus Maze for Anxiolytic Activity):

-

Animal Acclimatization: Acclimatize rodents (mice or rats) to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Testing: After a predetermined pretreatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.

-

Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the hypothetical binding affinities and functional potencies that might be observed for this compound based on the proposed mechanism of action.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Functional Potency (EC50/IC50, nM) |

| 5-HT1A | 15 | Partial Agonist | 50 (EC50) |

| D2 | 250 | Antagonist | 400 (IC50) |

| 5-HT2A | > 1000 | - | - |

| H1 | 800 | Weak Antagonist | > 1000 (IC50) |

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural features strongly suggest a potential for direct pharmacological activity within the central nervous system. This guide has proposed a putative mechanism of action centered on the modulation of serotonergic and dopaminergic receptors, with a primary interaction at the 5-HT1A receptor. The outlined experimental protocols provide a clear and scientifically rigorous path to validate or refute this hypothesis. Further investigation into the neuropharmacological profile of this compound is warranted and could reveal a novel tool for CNS research or a lead compound for the development of new therapeutics.

References

-

Abdel-Gawad, H., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

-

Cianci, J., et al. (1987). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 30(8), 1468-1470. [Link]

-

de Oliveira, L. F., et al. (2013). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 110, 19-26. [Link]

-

Di Cesare Mannelli, L., et al. (2011). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Bioorganic & Medicinal Chemistry, 19(1), 241-249. [Link]

-

Filip, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 209-215. [Link]

-

Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533-543. [Link]

-

Lassen, A. B., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

-

Lisek, M., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(22), 6982. [Link]

-

López-García, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 27(19), 6296. [Link]

-

Pytka, K., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(3), 437-444. [Link]

-

Sadek, B., et al. (2019). Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(7), 891-896. [Link]

-

Savjani, J. K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Medicinal Chemistry Research, 28(12), 2059-2073. [Link]

-

Szymański, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]

-

Vilar, S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 139-151. [Link]

-

Wesołowska, A., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533-543. [Link]

-

Zádor, F., et al. (2021). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 22(16), 8783. [Link]

-

Zhang, C., et al. (2022). Structural basis for recognition of antihistamine drug by human histamine receptor. Nature Communications, 13(1), 6085. [Link]

-

Zhang, M., et al. (2018). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 19(11), 3505. [Link]

-

Kelly, T. R., et al. (1985). Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine). Journal of Medicinal Chemistry, 28(9), 1368-1371. [Link]

-

López-Cala, C., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 134-142. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

da Silva, A. C., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(2), 2056-2067. [Link]

-

de la Torre, B. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 139-151. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. While direct studies on the dihydrochloride salt are limited, this document synthesizes information on the parent compound, 1-(Pyridin-4-ylmethyl)piperazine, and the broader class of piperazine derivatives to elucidate its potential pharmacological effects and research applications. The guide covers the known anthelmintic properties of piperazines, the role of 1-(Pyridin-4-ylmethyl)piperazine as a versatile intermediate in drug discovery, and its potential applications in neuropharmacology and oncology. Detailed experimental protocols for characterizing the biological activity of this compound are also provided, along with diagrams of relevant biological pathways.

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a chemical compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its structure, featuring a piperazine ring linked to a pyridine ring, makes it a valuable intermediate in the development of novel therapeutic agents.[1] The dihydrochloride salt form of this compound is primarily utilized to improve its solubility and stability for research and pharmaceutical development. This guide will delve into the known and potential biological activities of this compound, drawing from the extensive research on piperazine derivatives.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₇Cl₂N₃

-

Molecular Weight: 250.17 g/mol

The Piperazine Core: A Foundation of Diverse Biological Activity

The piperazine ring is a common scaffold in many established drugs, exhibiting a wide range of pharmacological activities.[2] The most well-documented activity of piperazine and its simple salts is its anthelmintic effect.[2][3][4][5][6][7]

Anthelmintic Mechanism of Action

Piperazine derivatives exert their anthelmintic effects by acting as agonists of the gamma-aminobutyric acid (GABA) receptor in nematodes.[2][4][6][7] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the parasitic worm.[4][7] The paralyzed worms are then expelled from the host's gastrointestinal tract through normal peristaltic action.[4][6] The selectivity of piperazine for parasites is attributed to the difference in GABA receptor isoforms between helminths and vertebrates, with vertebrates primarily having GABA receptors in the central nervous system.[2][6]

Figure 1: Mechanism of anthelmintic action of piperazine.

1-(Pyridin-4-ylmethyl)piperazine: A Versatile Scaffold in Drug Discovery

Beyond its potential as an anthelmintic, 1-(Pyridin-4-ylmethyl)piperazine is a key intermediate in the synthesis of novel drugs targeting a range of therapeutic areas, most notably neuropharmacology and oncology.[1]

Potential in Neuropharmacology

The piperazine moiety is a common feature in many centrally acting drugs. The unique chemical structure of 1-(Pyridin-4-ylmethyl)piperazine allows for its use as a building block for compounds that can modulate neurotransmitter systems.[1] For instance, derivatives of this compound could be designed to interact with dopamine, serotonin, or other neurotransmitter receptors implicated in various neurological and psychiatric disorders.

Figure 2: Hypothetical modulation of neurotransmission by a derivative.

Applications in Anti-Cancer Therapies

The piperazine scaffold is also present in a number of anti-cancer agents. Researchers utilize 1-(Pyridin-4-ylmethyl)piperazine in the development of compounds designed to inhibit tumor growth.[1] These compounds may target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For example, derivatives could be synthesized to act as kinase inhibitors, which are a major class of targeted cancer therapies.

Experimental Protocols for Biological Characterization

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound to a panel of neurotransmitter receptors.

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

-

Add varying concentrations of this compound to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

4.1.2. Kinase Inhibition Assays

-

Objective: To assess the inhibitory activity of the compound against a panel of protein kinases relevant to cancer.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.

-

Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value to determine the concentration of the compound required for 50% inhibition.

-

4.1.3. Cell Viability Assays

-

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.

-

Methodology:

-

Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Models

4.2.1. Animal Models of Neurological Disorders

-

Objective: To assess the efficacy of the compound in animal models of diseases such as anxiety, depression, or psychosis.

-

Methodology:

-

Select an appropriate animal model (e.g., elevated plus maze for anxiety, forced swim test for depression).

-

Administer the compound to the animals at various doses.

-

Conduct behavioral tests to evaluate the effects of the compound on the disease phenotype.

-

4.2.2. Xenograft Models of Cancer

-

Objective: To determine the anti-tumor efficacy of the compound in vivo.

-

Methodology:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the compound or a vehicle control.

-

Measure tumor volume regularly to assess the effect of the treatment on tumor growth.

-

Synthesis and Chemical Properties

The synthesis of piperazine derivatives can be achieved through various methods, including the cyclization of ethylenediamine.[3] The dihydrochloride salt is typically prepared by reacting the parent compound with hydrochloric acid.[8]

Table 1: Physicochemical Properties of Piperazine

| Property | Value |

| Molecular Formula | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 106 °C |

| Boiling Point | 146 °C |

| Solubility | Freely soluble in water |

Note: Data for the parent piperazine molecule.

Conclusion

This compound is a compound with significant potential in pharmaceutical research and development. While its biological activity is not extensively documented, the known pharmacology of the piperazine scaffold suggests promising avenues for investigation, particularly in the fields of neuropharmacology and oncology. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the biological effects of this compound and unlock its therapeutic potential.

References

-

PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. Available from: [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Patsnap Synapse. What is the mechanism of Piperazine? Available from: [Link]

-

PubChem. Piperazine | C4H10N2 | CID 4837. Available from: [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

-

Patsnap Synapse. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

PubChem. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. Available from: [Link]

-

European Medicines Agency. MRL - Piperazine Summary Report (3). Available from: [Link]

- Google Patents. Synthesis method of di (4-methylpiperazine-1-yl) ketone.

- Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.

-

ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride CAS number

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride: Synthesis, Applications, and Analysis

Abstract

1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate and structural motif in modern medicinal chemistry. Its unique architecture, combining a basic piperazine ring with a pyridinylmethyl group, imparts favorable physicochemical properties that are highly sought after in drug design. This technical guide provides a comprehensive overview of its dihydrochloride salt, detailing its chemical properties, established synthesis protocols, key applications in the development of therapeutic agents, and robust analytical methodologies for its characterization and quantification. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is due to several key factors. As a diamine, it possesses two basic nitrogen atoms that can be readily functionalized, allowing it to serve as a flexible linker or as a scaffold to orient pharmacophoric groups in three-dimensional space. Furthermore, the piperazine moiety is typically protonated at physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

1-(Pyridin-4-ylmethyl)piperazine specifically combines this valuable scaffold with a pyridine ring, a common bioisostere for a phenyl group that can participate in hydrogen bonding and other key interactions with biological targets.[3] This combination makes it a valuable building block for synthesizing molecules aimed at targets within the central nervous system (CNS), as well as for developing novel anti-cancer and anti-inflammatory agents.[1][3] This guide focuses on the dihydrochloride salt form, which offers enhanced stability and handling properties compared to the free base.

Physicochemical Properties and Identification

Correctly identifying the compound is the cornerstone of any scientific endeavor. This compound is the salt formed by treating the parent compound, a colorless to yellow liquid free base, with two equivalents of hydrochloric acid.[3]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

} enddot Caption: Structure of this compound.

The key identification and physicochemical properties of the parent free base are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-(Pyridin-4-ylmethyl)piperazine | [3] |

| Synonym(s) | (4-Pyridylmethyl)piperazine | [3] |

| CAS Number (Free Base) | 62089-74-1 | [3] |

| Molecular Formula | C₁₀H₁₅N₃ | [3] |

| Molecular Weight | 177.25 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3] |

| Purity (Typical) | ≥98% (GC) | [3] |

| Storage Conditions | 0-8°C, under inert atmosphere | [3] |

Note: While the dihydrochloride is a common salt form, a specific, universally recognized CAS number for it is not consistently cited. Researchers should primarily reference the CAS number of the free base (62089-74-1) and specify the salt form in documentation.

Synthesis and Manufacturing Protocol

The most efficient and widely used method for synthesizing 1-(pyridin-4-ylmethyl)piperazine is through reductive amination. This reaction forms a stable carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[4]

Causality of Experimental Choices

The synthesis involves two key transformations: the initial formation of an iminium ion intermediate and its subsequent reduction.

-

Reactants: 4-Pyridinecarboxaldehyde is the ideal carbonyl-containing starting material. Piperazine is used as the amine. To avoid the common side reaction of double alkylation (where both nitrogen atoms of piperazine react), a protecting group such as tert-butyloxycarbonyl (Boc) is often used on one of the piperazine nitrogens, or a large excess of piperazine is used.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, but it is highly effective at reducing the iminium ion intermediate as it forms. This selectivity minimizes the formation of the corresponding alcohol byproduct and allows for a convenient one-pot procedure.[6]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize the reactants.

-

Salt Formation: The final step involves treating the purified free base with a solution of hydrochloric acid (typically in a solvent like methanol or diethyl ether) to precipitate the stable dihydrochloride salt.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} enddot Caption: General workflow for synthesis via reductive amination.

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in dichloromethane (DCM, ~0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate may be purified further by column chromatography if necessary.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of methanol. Add a saturated solution of hydrogen chloride (HCl) in methanol or diethyl ether (~2.5 eq) dropwise while stirring.

-

Isolation: The dihydrochloride salt will precipitate as a solid. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

1-(Pyridin-4-ylmethyl)piperazine is a highly valuable building block primarily used as an intermediate in the synthesis of more complex molecules with therapeutic potential.[3]

-

CNS Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1] The pyridinylmethylpiperazine core can be further functionalized to create ligands for various neurotransmitter receptors.

-

Oncology: This scaffold is used in the development of kinase inhibitors. The piperazine ring often serves as a linker to position other functional groups that interact with the ATP-binding pocket of a target kinase.[3]

-

Anti-Inflammatory Agents: The structure can be incorporated into molecules designed to inhibit key proteins in inflammatory signaling pathways.[7]

-

Ligand and Receptor Binding Assays: In basic research, this compound and its derivatives can be used as ligands to study drug-receptor interactions and to validate new biological targets.[3]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical. A multi-technique approach is standard.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity. Since piperazine derivatives may lack a strong UV chromophore, derivatization is sometimes required for trace-level quantification, though the pyridine ring in this specific compound allows for direct UV detection.[8]

-

Method: Reversed-phase HPLC (RP-HPLC) is most common.

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard choice.[9]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid is typically used to ensure good peak shape for basic amines.

-

Detection: UV detection at a wavelength around 254-260 nm is suitable due to the pyridine ring. For higher sensitivity or analysis in complex matrices, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.[10]

dot graph "analytical_workflow" { rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

} enddot Caption: A typical workflow for purity analysis by HPLC.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra will show characteristic signals for the pyridine, piperazine, and methylene bridge protons and carbons.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Safety, Handling, and Storage

As with all piperazine derivatives, proper safety protocols must be strictly followed. The dihydrochloride salt is a solid and is generally easier to handle than the liquid free base.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11]

-

Hazards: Piperazine derivatives can cause severe skin burns and eye damage. They may be harmful if swallowed or inhaled.[13][14] Always consult the specific Safety Data Sheet (SDS) for the material before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12] The recommended storage temperature is often refrigerated (0-8°C).[3]

-

Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a foundational building block in the toolkit of the modern medicinal chemist. Its synthesis is well-established through robust methods like reductive amination, and its structural features offer a favorable starting point for developing drugs targeting a spectrum of diseases. A thorough understanding of its properties, synthesis, and analytical characterization, combined with strict adherence to safety protocols, enables researchers to effectively leverage this versatile compound in the pursuit of novel therapeutic agents.

References

- Chem-Impex International. (n.d.). 1-(Pyridin-4-ylmethyl)piperazine.

- Santa Cruz Biotechnology, Inc. (n.d.). Piperazine Safety Data Sheet.

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).

- ChemicalBook. (2024). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.

- ChemicalBook. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride.

- Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Dihydrochloride.

- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

- United Nations Office on Drugs and Crime (UNODC). (n.d.).

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.

- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.

- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.

- Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.

- Al-janabi, A. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- ResearchGate. (2015).

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.

- Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 26(16), 4985.

- ResearchGate. (n.d.).

- de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 26-40.

- Wikipedia. (n.d.). Piperazine.

- ChemSrc. (2025). 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride.

- BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.

- BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.

- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

- PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)

- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(19), 4379.

- BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry.

- Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(1), 155-158.

- Bomann, M. D., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Reddit. (2023).

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. sds.edqm.eu [sds.edqm.eu]

- 14. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, which combines the pharmacologically significant pyridine and piperazine scaffolds, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, chemists, and professionals in the field of drug development. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the compound's role in the development of novel therapeutics.

Physicochemical Properties

The foundational characteristics of a compound are critical for its application in synthesis and formulation. This compound is typically supplied as a solid with purity levels of 95% or higher.[3][4] Its salt form enhances stability and solubility in aqueous media, a desirable trait for both reaction chemistry and biological assays.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperazine;dihydrochloride | N/A |

| CAS Number | 1185314-04-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [3][5] |

| Molecular Weight | 250.17 g/mol | [3] |

| Appearance | White to off-white solid (typical) | [4] |

| Solubility | Freely soluble in water |

Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The most common and efficient pathway involves the reductive amination of a piperazine precursor with a pyridine aldehyde, followed by conversion to the dihydrochloride salt. This approach offers high yields and operational simplicity.[6]

Synthetic Pathway Overview

The logical synthesis begins with two commercially available starting materials: Pyridine-4-carboxaldehyde and a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine) .

-

Reductive Amination: Boc-piperazine is reacted with pyridine-4-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This reagent is preferred over harsher agents like sodium borohydride as it is milder and selective for iminium ions, minimizing side reactions.

-

Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., methanol or dioxane). This step efficiently removes the Boc protecting group.[7]

-

Salt Formation and Isolation: The addition of excess HCl ensures the protonation of all basic nitrogen atoms (the two in the piperazine ring and the one in the pyridine ring), leading to the precipitation of the dihydrochloride salt. The final product is then isolated via filtration and purified.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Pyridin-4-ylmethyl-piperazine dihydrochloride [cymitquimica.com]

- 4. 1-Pyridin-4-ylmethyl-piperazine dihydrochloride, CasNo.1185314-04-8 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 5. 1185314-04-8 1-Pyridin-4-ylmethyl-piperazine dihydrochloride [chemsigma.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

This guide provides a comprehensive technical overview of the solubility profile of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a subject of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but a foundational understanding of the principles governing the solubility of this pharmaceutical salt, thereby enabling informed decision-making in formulation and development processes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical science, dictating the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and erratic absorption.[1] Salt formation is a widely employed strategy to enhance the solubility and dissolution rate of ionizable drug candidates.[2][3] this compound, as a salt of a basic compound, is expected to exhibit significantly different solubility behavior compared to its free base, particularly in relation to pH. Understanding this profile is paramount for the development of a successful drug product.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on the constituent moieties: a pyridine ring and a piperazine ring. Piperazine itself is freely soluble in water.[4] The dihydrochloride salt form further suggests a predisposition for aqueous solubility.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale & Significance |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | Derived from the structure of the parent molecule and the dihydrochloride salt form. |

| Appearance | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic bases. |

| Aqueous Solubility | High | The presence of two hydrochloride moieties significantly increases the polarity and the potential for ionization in aqueous media, leading to enhanced solubility. Piperazine dihydrochloride is known to be freely soluble in water.[5][6] |

| pKa | Multiple (estimated) | The molecule has three basic nitrogen atoms: one on the pyridine ring (pKa ~5-6) and two on the piperazine ring (pKa1 ~5-6, pKa2 ~9-10).[4] These values are critical for predicting the pH-dependent solubility. |

| LogP | Low (estimated) | The high polarity imparted by the salt form suggests a low octanol-water partition coefficient, indicating hydrophilicity. |

The Science Behind pH-Dependent Solubility

The solubility of an ionizable compound like 1-(Pyridin-4-ylmethyl)piperazine is intrinsically linked to the pH of the medium.[7] The molecule possesses three basic nitrogen centers that can be protonated. As a dihydrochloride salt, two of these nitrogens are protonated. The equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms is governed by the Henderson-Hasselbalch equation.

At low pH (acidic conditions), all three nitrogen atoms will be protonated, resulting in a highly charged and, therefore, highly water-soluble species. As the pH increases, the nitrogen atoms will sequentially deprotonate according to their respective pKa values. This deprotonation reduces the overall charge of the molecule, leading to a decrease in its aqueous solubility. The lowest solubility is expected at a pH where the molecule is predominantly in its neutral, free base form.[8]

Caption: Relationship between pH and the ionization state of 1-(Pyridin-4-ylmethyl)piperazine.

Experimental Protocols for Determining the Solubility Profile

A thorough understanding of the solubility profile requires a multi-faceted experimental approach. The following protocols outline the key experiments for characterizing the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[8]

Protocol:

-